molecular formula C29H25N3O B3958697 N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide

N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide

Cat. No. B3958697
M. Wt: 431.5 g/mol
InChI Key: IGHAHPMQTBMWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide, also known as BIX-01294, is a chemical compound that has gained attention in scientific research due to its potential as an epigenetic modulator. Epigenetic modifications are changes to the DNA that do not alter the underlying sequence but can affect gene expression and cellular function. BIX-01294 has been shown to inhibit the activity of a specific enzyme known as G9a, which is involved in the epigenetic regulation of gene expression. In

Mechanism of Action

N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide acts as a competitive inhibitor of G9a, binding to the enzyme's active site and preventing it from carrying out its normal function. G9a is responsible for adding a specific chemical modification (methylation) to histone proteins, which are involved in the packaging of DNA. This methylation can affect the accessibility of genes to the cellular machinery that reads and interprets DNA, leading to changes in gene expression. By inhibiting G9a, N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide can alter the methylation status of histones and affect gene expression and cellular function.
Biochemical and Physiological Effects:
N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide has been shown to have various biochemical and physiological effects in cells. Inhibition of G9a by N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide can lead to changes in gene expression and cellular function, affecting processes such as cell differentiation, proliferation, and apoptosis. N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide has also been shown to affect the expression of specific genes involved in cancer progression, suggesting its potential as a therapeutic agent for cancer. However, the effects of N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide can be cell-type specific, and further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of G9a, making it a valuable tool for investigating the role of this enzyme in various cellular processes. N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide is also relatively stable and can be easily synthesized in the lab. However, there are also limitations to its use. N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide can have off-target effects, affecting other enzymes or cellular processes in addition to G9a. It can also be toxic to cells at high concentrations, limiting its use in certain experiments.

Future Directions

There are several future directions for research on N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to investigate its efficacy and safety in animal models and clinical trials. Another area of research is the development of more potent and selective inhibitors of G9a, which could have greater therapeutic potential. Additionally, N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide could be used as a tool for investigating the role of epigenetic modifications in various cellular processes, leading to a better understanding of the underlying mechanisms of disease.

Scientific Research Applications

N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide has been used in numerous scientific studies to investigate its potential as an epigenetic modulator. One area of research has focused on its ability to inhibit the activity of G9a, which is involved in the epigenetic regulation of gene expression. G9a has been shown to play a role in various cellular processes, including embryonic development, cell differentiation, and cancer progression. N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide has been shown to inhibit the activity of G9a, leading to changes in gene expression and cellular function. This has led to interest in N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

properties

IUPAC Name

N-[1-(1-benzylbenzimidazol-2-yl)-2-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O/c33-29(24-16-8-3-9-17-24)31-26(20-22-12-4-1-5-13-22)28-30-25-18-10-11-19-27(25)32(28)21-23-14-6-2-7-15-23/h1-19,26H,20-21H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHAHPMQTBMWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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